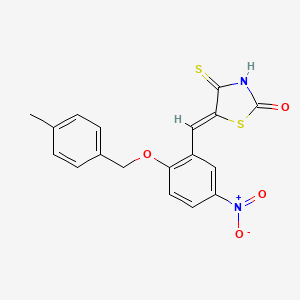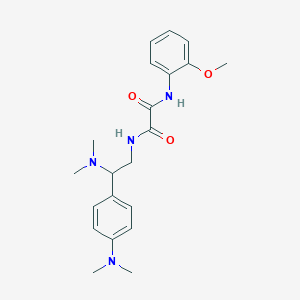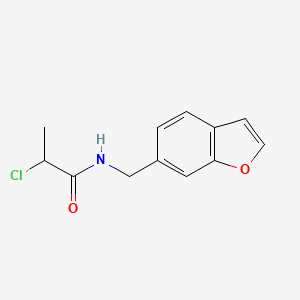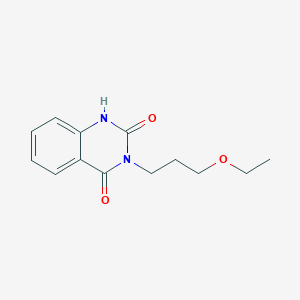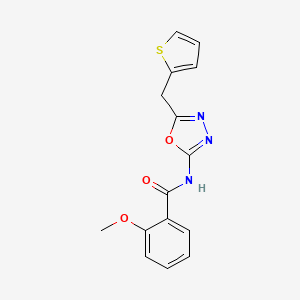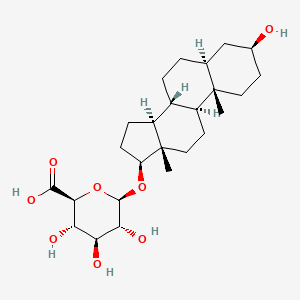
5alpha-Androstane-3beta,17beta-diol 17-glucuronide
Overview
Description
5α-Androstane-3α, 17β-diol glucuronide is a C19 steroid, abbreviated as 3α-Diol G, 5α-Diol G, or simply, α-Diol G . It is produced mainly as a metabolite of testosterone and dihydrotestosterone (DHT), largely in target peripheral tissues such as the skin, especially around hair follicles . It belongs to the class of organic compounds known as androgens and derivatives, which are 3-hydroxylated C19 steroid hormones .
Synthesis Analysis
5α-Androstane-3α, 17β-diol glucuronide is a well-known metabolite of dihydrotestosterone (DHT) . The concentration of its glucuronide in serum is looked upon as a marker of DHT activity in skin and prostate .Molecular Structure Analysis
The molecular structure of 5α-Androstane-3α, 17β-diol glucuronide can be found in various databases such as PubChem .Chemical Reactions Analysis
5α-Androstane-3α, 17β-diol glucuronide is considered to have no androgenic effects in androgen target organs unless it is oxidized to 5α-dihydrotestosterone (5α-DHT) . It is also identified as a regulator of gonadotropin secretion .Physical And Chemical Properties Analysis
The molecular formula of 5α-Androstane-3α, 17β-diol glucuronide is C25H40O8 . Its molecular weight is 468.6 g/mol . It is a steroid glucosiduronic acid, a beta-D-glucosiduronic acid, and a 3β-hydroxy steroid .Scientific Research Applications
Hormone Metabolism Research
This compound is used to study hormone metabolism, particularly as a major metabolite of testosterone with androgenic activity. It has implications in the regulation of gonadotropin secretion .
Regulation of Hormonal Stress Reactivity
Research suggests a role for this androgen metabolite in modulating estrogen receptor beta-mediated regulation of hormonal stress reactivity .
Pituitary Metabolism
In male rats, 5alpha-androstane-3beta,17beta-diol is extensively metabolized in the pituitary to polar steroids identified as 5α-androstane-3β,6α-17β-triol and 5α-androstane-3β,7α,17β-triol .
Androgen Metabolite Research
It is studied for its role as an androgen metabolite and its potential effects on gene regulation through binding to ERbeta .
Steroid Hydroxylation
The compound is involved in the hydroxylation of carbon hydrogen bonds of steroids, often metabolizing steroids carrying a hydroxy group at position 3 .
Mechanism of Action
Target of Action
5alpha-Androstane-3beta,17beta-diol 17-glucuronide, also known as 3β-Androstanediol, is an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . It primarily targets the estrogen receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
3β-Androstanediol is a selective, high-affinity agonist of the ERβ . This means it binds to the ERβ with high affinity and activates it . It has been reported to also bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ .
Biochemical Pathways
The actions of 3β-Androstanediol on the hypothalamic-pituitary-adrenal (HPA) axis are mediated by ERβ . Androgens, including testosterone and DHT, are known to downregulate the HPA axis, and this has been found to be due in part or full to their conversion into 3β-androstanediol rather than to activation of the AR .
Result of Action
Through the ERβ, 3β-Androstanediol positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . It has been found to have antidepressant , anxiolytic , cognitive-enhancing , and stress-relieving effects via this action . As a result of activation of the ERβ, 3β-androstanediol has antiproliferative effects against prostate cancer cells .
Future Directions
5α-Androstane-3α, 17β-diol glucuronide has been implicated in the progression to androgen-independent prostate cancer . It has also been shown to inhibit the response to stressors in the hypothalamo-pituitary–adrenal (HPA) axis . These findings suggest potential therapeutic applications for conditions related to stress and prostate cancer .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYZOWMDMWQJIV-JKNXCXBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Androstane-3beta,17beta-diol 17-glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




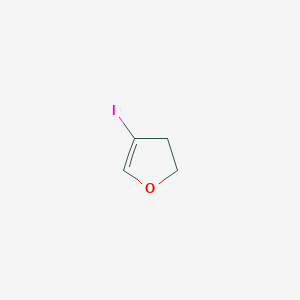
![5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2996050.png)

![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)
![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)
![N-tert-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2996058.png)
